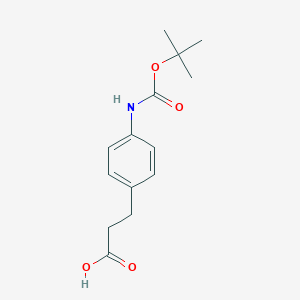

3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid

Description

3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid is a synthetic organic compound featuring a phenyl group substituted with a tert-butoxycarbonyl (Boc)-protected amine at the para position and a propanoic acid side chain. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in peptide and drug development . This compound is a key intermediate in medicinal chemistry, enabling the synthesis of bioactive molecules such as kinase inhibitors and anticancer agents .

Properties

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h4-5,7-8H,6,9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENOSLRCCHSZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933660 | |

| Record name | 3-{4-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149506-05-8 | |

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149506-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{4-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route 1: Nitration-Reduction-Protection Sequence

This three-step approach begins with nitration of phenylpropanoic acid derivatives, followed by reduction to the amine and subsequent Boc protection.

Step 1: Nitration of Phenylpropanoic Acid

-

Substrate : 3-Phenylpropanoic acid

-

Conditions : Concentrated HNO₃ (90%)/H₂SO₄ (10%) at 0–5°C for 4 hours.

-

Outcome : Forms 4-nitrophenylpropanoic acid (65–70% yield).

Step 2: Catalytic Hydrogenation

-

Outcome : Reduces nitro to amine, yielding 4-aminophenylpropanoic acid (85–90% yield).

Step 3: Boc Protection

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), triethylamine (TEA, 2 eq) in dichloromethane (DCM).

-

Conditions : Stir at room temperature for 12 hours.

-

Workup : Aqueous HCl wash, drying (Na₂SO₄), and solvent evaporation.

-

Outcome : 3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid (92% purity by HPLC).

Route 2: Direct Amination of Halogenated Precursors

Avoiding nitration, this method employs coupling reactions to introduce the amino group.

Step 1: Ullmann-Type Coupling

-

Substrate : 4-Bromophenylpropanoic acid

-

Conditions : CuI (10 mol%), L-proline (20 mol%), K₂CO₃, DMF at 110°C.

-

Outcome : Forms 4-aminophenylpropanoic acid (60–65% yield).

Step 2: Boc Protection

-

Identical to Route 1, Step 3.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Yield Enhancement Strategies

-

Temperature Control : Maintaining 0–5°C during nitration minimizes byproducts (e.g., meta-isomers).

-

Inert Atmosphere : N₂ purging during Boc protection prevents oxidation.

Purification and Characterization

Crystallization Protocols

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H, Boc), 2.65 (t, 2H, CH₂), 3.10 (t, 2H, CH₂), 7.25 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H). |

| IR (KBr) | 3320 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1680 cm⁻¹ (Boc). |

Challenges and Mitigation

Byproduct Formation in Nitration

Chemical Reactions Analysis

Types of Reactions

3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the Boc-protected amino group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile intermediate in the synthesis of various organic compounds. Its Boc-protected amino group allows for selective reactions while maintaining stability under various conditions. This property is particularly useful in peptide synthesis, where it can be incorporated into larger peptide chains without interfering with the overall structure.

Chemical Reactions

- Oxidation: Can be oxidized to yield corresponding carboxylic acids.

- Reduction: Capable of being reduced to form amines or alcohols.

- Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, making it a valuable building block in synthetic organic chemistry.

Biological Research

In biological studies, 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid is utilized for investigating enzyme mechanisms and protein interactions. Its structural similarity to phenylalanine allows it to mimic natural substrates in enzymatic reactions, providing insights into enzyme specificity and function.

Applications in Enzyme Studies

- Mechanistic Studies: Used to probe the catalytic mechanisms of enzymes that act on amino acids.

- Protein Interaction Studies: Helps in understanding how proteins interact with substrates and inhibitors.

Pharmaceutical Development

The compound plays a critical role as a building block in drug discovery and development. Its ability to form stable linkages with other pharmacophores makes it a candidate for designing new therapeutic agents.

Pharmaceutical Applications

- Drug Design: Utilized in the synthesis of novel compounds with potential therapeutic effects.

- Prodrug Formulations: The Boc group can be removed under physiological conditions, allowing for targeted drug release.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for large-scale synthesis processes.

Industrial Uses

- Specialty Chemicals Production: Employed in the manufacture of chemicals that require specific functional groups.

- Material Science: Used in developing new materials with desired chemical properties.

Case Studies and Research Findings

- Peptide Synthesis : A study demonstrated the efficiency of using Boc-protected amino acids in solid-phase peptide synthesis, highlighting improved yields and purity of synthesized peptides.

- Enzyme Mechanism Exploration : Research involving this compound has elucidated the mechanism of action of specific proteases, showcasing its role as a substrate analog.

- Drug Discovery : Several novel compounds derived from this compound have shown promising results in preclinical trials for treating neurological disorders.

Mechanism of Action

The mechanism of action of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid involves its reactivity as a protected amino acid. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein synthesis .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups (e.g., F) : The 4-fluorophenyl derivative exhibits enhanced thermal stability (melting point 152–154°C) and selectivity for leucine-rich repeat kinase 2 (LRRK2), a target in neurodegenerative diseases .

Biological Activity

3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid, also known as a phenylalanine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) group that enhances its stability and solubility, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 502.56 g/mol. The compound's structure includes an amino group, which is crucial for its biological interactions, and a propanoic acid moiety that may influence its pharmacokinetics.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens, including:

- Bacteria: Effective against strains of Escherichia coli and Staphylococcus aureus.

- Viruses: Displays activity against several viral infections, including HIV and Influenza viruses .

2. Apoptosis Induction

The compound has been linked to the induction of apoptosis in cancer cells. It interacts with various apoptotic pathways, including:

- Caspase Activation: Promotes the activation of caspases, leading to programmed cell death.

- Bcl-2 Family Modulation: Influences the expression of Bcl-2 proteins, which are critical regulators of apoptosis .

3. Receptor Interaction

This compound interacts with several receptors that play roles in various biological processes:

- 5-HT Receptor: Involved in neurotransmission and mood regulation.

- Adrenergic Receptors: Affect cardiovascular functions and responses to stress.

- Cannabinoid Receptors: May influence pain modulation and anti-inflammatory effects .

Case Studies

- In Vitro Studies:

- In Vivo Studies:

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid?

The synthesis typically involves two key steps: (1) introducing the Boc-protected amino group to the phenyl ring and (2) constructing the propanoic acid backbone. A common method employs hydrolysis of ester precursors under basic conditions. For example, LiOH in a THF/water mixture efficiently cleaves methyl or ethyl esters to yield the carboxylic acid without compromising the Boc group . Another approach uses coupling reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to link Boc-protected intermediates to carboxylic acid derivatives, followed by purification via preparative HPLC .

Q. How does the Boc group influence the compound’s reactivity in medicinal chemistry applications?

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for amines, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation) during multi-step syntheses. Its stability under basic and mildly acidic conditions allows selective deprotection using trifluoroacetic acid (TFA) or HCl in dioxane, enabling precise functionalization of the amino group in downstream applications .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm the integrity of the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic/amide protons.

- HPLC : For assessing purity, especially after coupling reactions or deprotection steps .

- Mass spectrometry (MS) : To verify molecular weight and detect potential impurities.

Advanced Research Questions

Q. How can coupling efficiency be optimized for sterically hindered derivatives of this compound?

Steric hindrance at the amino or carboxylic acid sites often reduces coupling yields. Strategies include:

- Reagent selection : Use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or PyBOP (benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) instead of DCC, as these promote faster activation of carboxylic acids .

- Solvent optimization : Polar aprotic solvents like DMF or DCM enhance reagent solubility and reaction kinetics .

- Temperature control : Reactions performed at 0–4°C minimize racemization in chiral intermediates .

Q. How do structural modifications (e.g., halogenation or methoxy substitution) alter the compound’s biological activity?

Substituents on the phenyl ring significantly impact pharmacological properties:

- Electron-withdrawing groups (e.g., -CF₃) : Enhance metabolic stability and receptor binding affinity .

- Halogens (e.g., -Cl, -Br) : Improve lipophilicity, influencing membrane permeability and bioavailability .

- Methoxy groups (-OCH₃) : Modulate solubility and hydrogen-bonding interactions, as seen in derivatives targeting enzyme active sites .

Q. What strategies resolve contradictions in spectroscopic data for Boc-protected intermediates?

Discrepancies in NMR or MS data often arise from incomplete Boc deprotection or residual solvents. Mitigation steps include:

- Repetitive washing : Use of NaHCO₃ (for acidic impurities) or brine (for polar solvents) during workup .

- Chromatographic validation : Compare retention times in HPLC with authentic standards .

- Differential scanning calorimetry (DSC) : To detect polymorphic forms or hydrate formation affecting spectral profiles .

Methodological Challenges and Solutions

Q. How is enantiomeric purity maintained during synthesis of chiral derivatives?

Q. What are the stability considerations for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.